molecular formula C8H16O2S B12590047 S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate CAS No. 646530-51-0

S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate

Cat. No.: B12590047
CAS No.: 646530-51-0
M. Wt: 176.28 g/mol
InChI Key: HOKHMQSLUDXFFT-UHFFFAOYSA-N
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Description

S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate: is an organic compound with the molecular formula C8H16O2S It is characterized by the presence of a thioester functional group, a hydroxyl group, and a primary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate typically involves the reaction of 3-mercaptopropanol with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate can undergo oxidation reactions, where the thioester group is oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol and alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

Chemistry: S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a versatile building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving thioesters and alcohols.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate involves its interaction with specific molecular targets. The thioester group can undergo hydrolysis to release the corresponding thiol and carboxylic acid, which can then participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s solubility and reactivity.

Comparison with Similar Compounds

  • S-(2-Hydroxyethyl) 2,2-dimethylpropanethioate
  • S-(4-Hydroxybutyl) 2,2-dimethylpropanethioate
  • S-(3-Mercaptopropyl) 2,2-dimethylpropanethioate

Comparison: S-(3-Hydroxypropyl) 2,2-dimethylpropanethioate is unique due to the presence of both a hydroxyl group and a thioester group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The length of the carbon chain and the position of the functional groups also influence its reactivity and applications.

Properties

CAS No.

646530-51-0

Molecular Formula

C8H16O2S

Molecular Weight

176.28 g/mol

IUPAC Name

S-(3-hydroxypropyl) 2,2-dimethylpropanethioate

InChI

InChI=1S/C8H16O2S/c1-8(2,3)7(10)11-6-4-5-9/h9H,4-6H2,1-3H3

InChI Key

HOKHMQSLUDXFFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)SCCCO

Origin of Product

United States

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